molecular formula C8H5F2NO B13553080 3-(Difluoromethoxy)-2-ethynylpyridine

3-(Difluoromethoxy)-2-ethynylpyridine

Cat. No.: B13553080
M. Wt: 169.13 g/mol
InChI Key: GUYBHNRMOSRKJX-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2-ethynylpyridine is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 3-(Difluoromethoxy)-2-ethynylpyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2-ethynylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

3-(Difluoromethoxy)-2-ethynylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-ethynylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the ethynyl group may contribute to its reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups can enhance the compound’s reactivity, stability, and binding affinity in various contexts .

Properties

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

IUPAC Name

3-(difluoromethoxy)-2-ethynylpyridine

InChI

InChI=1S/C8H5F2NO/c1-2-6-7(12-8(9)10)4-3-5-11-6/h1,3-5,8H

InChI Key

GUYBHNRMOSRKJX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC=N1)OC(F)F

Origin of Product

United States

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